Flibanserin N-Oxide is classified as an organic compound and specifically falls under the category of nitrogen-containing heterocycles. It is derived from flibanserin, which is chemically known as 1-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-benzimidazol-2-one. The N-oxide form represents an oxidation state of the nitrogen atom within the molecule, which can influence its biological activity and solubility.
The synthesis of Flibanserin N-Oxide primarily involves the oxidation of flibanserin. Several methods have been reported for this transformation:
Flibanserin N-Oxide retains the core structure of flibanserin but features an oxidized nitrogen atom.
The structural formula can be represented as follows:
Flibanserin N-Oxide can participate in various chemical reactions typical of nitrogen oxides:
Flibanserin N-Oxide's mechanism of action is not fully elucidated but is believed to involve modulation of neurotransmitter systems similar to flibanserin:
Studies have shown that metabolites like Flibanserin N-Oxide can exhibit altered pharmacokinetic profiles compared to their parent compounds, impacting their therapeutic efficacy and safety .
Relevant data from studies indicate that the solubility and stability profiles of Flibanserin N-Oxide are crucial for its formulation into pharmaceutical preparations .
Flibanserin N-Oxide has potential applications in several scientific areas:
Flibanserin N-Oxide (C₂₀H₂₁F₃N₄O₂; MW 406.40 g/mol) is a mono-oxygenated metabolite derived from the parent drug flibanserin, where oxygenation occurs specifically at the N¹ position of the piperazine ring. This modification generates a zwitterionic structure with a quaternary ammonium center and an oxygen anion, fundamentally altering its electronic distribution compared to flibanserin. The compound's IUPAC name is 1-(2-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine 1-Oxide, and it bears the CAS registry number 2652583-35-0 [4] [6] [7].
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the N-oxide functional group adopts a trans configuration relative to the trifluoromethylphenyl substituent, minimizing steric repulsion. The piperazine ring retains a chair conformation, and the benzimidazolone moiety remains planar. Notably, flibanserin N-oxide lacks chiral centers, rendering it achiral—a key distinction from stereoisomer-prone metabolites of other piperazine-containing drugs [1] [3].
Table 1: Chemical Identity Profile of Flibanserin N-Oxide
Property | Value |
---|---|
CAS Registry Number | 2652583-35-0 |
Molecular Formula | C₂₀H₂₁F₃N₄O₂ |
Exact Mass | 406.162 Da |
SMILES | [O-][N+]1(CCN2C(=O)Nc3ccccc23)CCN(CC1)c4cccc(c4)C(F)(F)F |
Hydrogen Bond Donors | 1 (Benzimidazolone NH) |
Hydrogen Bond Acceptors | 4 (Carbonyl O, N-Oxide O, Benzimidazole N) |
Topological Polar Surface Area | 58.6 Ų |
The N-oxidation of flibanserin significantly enhances molecular polarity. Experimental logP values decrease from 3.9 (flibanserin) to 2.1 (flibanserin N-oxide), attributable to the zwitterionic character of the N-oxide group. This polarity increase translates to ~15-fold higher aqueous solubility (2.8 mg/mL at pH 7.0) compared to flibanserin (0.18 mg/mL). The compound exhibits pH-dependent solubility, peaking in acidic conditions (pH 2.0: 8.3 mg/mL) due to protonation of the benzimidazolone nitrogen [1] [5].
Stability studies reveal critical vulnerabilities:
Table 2: Comparative Physicochemical Properties of Flibanserin and Flibanserin N-Oxide
Property | Flibanserin | Flibanserin N-Oxide | Analytical Method |
---|---|---|---|
logP (Experimental) | 3.9 ± 0.2 | 2.1 ± 0.1 | Shake-flask/HPLC |
Aqueous Solubility | 0.18 mg/mL | 2.8 mg/mL | USP Equilibrium Solubility |
pKa | 7.1 (Benzimidazole) | 5.2 (N⁺-H), 8.9 (NH) | Potentiometric Titration |
Thermal Degradation | <5% (40°C/72h) | >95% (40°C/72h) | Accelerated Stability Test |
Structurally, flibanserin N-oxide differs solely by oxygenation at the piperazine N¹ position. This modification:
Metabolomic profiling identifies flibanserin N-oxide as a minor circulating metabolite in rats (urine: <5% of dose; feces: <2%). However, its role as a reservoir for parent drug regeneration may prolong pharmacological activity despite low absolute exposure [3] [10].
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR data (DMSO-d₆, 400 MHz) provide definitive structural evidence:
Infrared Spectroscopy (IR)
Characteristic bands in KBr pellets:
Mass Spectrometry (MS)
UHPLC-Q-TOF-MS/MS in positive ESI mode shows:
Table 3: Diagnostic Spectroscopic Signatures of Flibanserin N-Oxide
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.85–3.92 (m, 4H), δ 4.25 (t, 2H), δ 10.92 (s, 1H) | Piperazine N-CH₂, Ethylene CH₂, Benzimidazole NH |
¹³C NMR | δ 156.8, δ 58.1, δ 52.4, δ 124.2 (q, J=270 Hz) | C=O, N-CH₂-N⁺, N-CH₂-C, CF₃ |
IR | 960 cm⁻¹, 1695 cm⁻¹, 1320 cm⁻¹ | N-O, C=O, C-F stretch |
MS/MS | 407.1693 → 243.1104 (100%), 190.0974 (85%), 161.0705 (45%) | Piperazine cleavage, Aryl loss, Imidazole fragment |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: